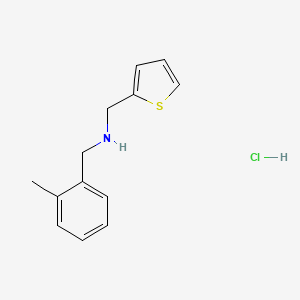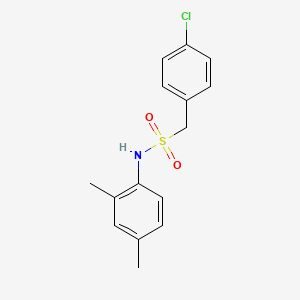![molecular formula C17H25N3O3S B4851518 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4851518.png)
1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
説明
1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as EPPB, is a compound that has been extensively studied in scientific research. EPPB is a piperazine derivative that has a sulfonamide group and a benzoyl group attached to it. It is a small molecule that has been used in various biochemical and physiological studies due to its unique properties.
作用機序
1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine works by binding to specific proteins and modulating their activity. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases, which play important roles in signal transduction pathways. 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has also been shown to bind to proteins involved in DNA replication and repair, which may have implications for cancer research.
Biochemical and Physiological Effects:
1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by modulating the activity of specific proteins involved in cell division and DNA repair. 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has also been shown to modulate the activity of enzymes involved in inflammation and immune response, which may have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is its specificity for certain proteins, which allows researchers to study the role of specific proteins in biochemical and physiological processes. However, 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully control the concentration of 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine in their experiments to ensure that it does not affect the results.
将来の方向性
There are many potential future directions for research involving 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine. One area of interest is the development of new drugs that target specific proteins that are modulated by 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine. Another area of interest is the use of 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine as a tool to study the role of specific proteins in various disease states, including cancer and inflammatory diseases. Additionally, researchers are exploring new methods for synthesizing 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine and other piperazine derivatives to improve their properties and increase their potential applications in scientific research.
科学的研究の応用
1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been extensively used in scientific research due to its unique properties. It has been used as a tool to study various biochemical and physiological processes, including protein-protein interactions, enzyme activity, and signal transduction pathways. 1-ethyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has also been used as a probe to study the role of specific proteins in disease states and to identify potential drug targets.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-2-18-10-12-19(13-11-18)17(21)15-6-5-7-16(14-15)24(22,23)20-8-3-4-9-20/h5-7,14H,2-4,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCPLKBVDBOQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)[3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-2-(2-thienyl)ethyl 2-[(2-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4851438.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)
![2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate](/img/structure/B4851454.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851484.png)
![4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoic acid](/img/structure/B4851488.png)
![N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4851499.png)
![2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4851516.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851519.png)
